molecular formula C26H19N3O3 B2416766 (Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one CAS No. 492427-13-1

(Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one

Cat. No. B2416766
CAS RN: 492427-13-1
M. Wt: 421.456
InChI Key: KRWZZYCZIPMGQL-KQWNVCNZSA-N
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Description

(Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one is a useful research compound. Its molecular formula is C26H19N3O3 and its molecular weight is 421.456. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

This chemical entity is involved in the synthesis of diverse heterocyclic structures, which are pivotal in the development of pharmaceuticals, agrochemicals, and organic materials. It serves as a precursor or intermediate in the synthesis of five and six-membered heterocycles, such as pyrazoles and isoxazoles, which possess masked or unmasked aldehyde functionality. These heterocycles are synthesized through regiospecific cyclocondensation with bifunctional heteronucleophiles, demonstrating the versatility of this compound in synthetic organic chemistry (Mahata et al., 2003).

Annular Tautomerism Studies

Annular tautomerism, a form of structural isomerism, has been studied using derivatives of this compound. The research into NH-pyrazoles, which share a structural resemblance, has provided insights into their crystallographic and solution-phase behavior. These studies enhance our understanding of molecular dynamics and tautomerism, which are crucial for drug design and the development of functional materials (Cornago et al., 2009).

Photophysical and Electroluminescent Properties

Investigations into the photophysical and electroluminescent device properties of related compounds, specifically Zn(II)-chelated complexes based on benzothiazole derivatives, demonstrate the potential of these materials for use in organic light-emitting diodes (OLEDs). These studies explore the excited-state intramolecular proton transfer (ESIPT) phenomenon, Stokes shift of fluorescence emission, and electron-transport properties, contributing to the advancement of OLED technology (Roh et al., 2009).

Catalytic Applications

The compound's derivatives have been applied in catalysis, exemplified by the hydrophenylation of ethylene using a cationic Ru(II) catalyst to produce styrene and ethylbenzene. This research not only expands the utility of such catalysts but also provides a green chemistry approach to the synthesis of important industrial chemicals (Jia et al., 2017).

Synthesis of Novel Compounds

Additionally, novel compounds with potential biological activity have been synthesized using this chemical scaffold. These compounds are characterized by their unique structural features, which may lead to the discovery of new pharmacologically active agents (Khalifa et al., 2017).

properties

IUPAC Name

(4Z)-4-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O3/c1-31-22-14-12-18(13-15-22)24-20(17-29(28-24)21-10-6-3-7-11-21)16-23-26(30)32-25(27-23)19-8-4-2-5-9-19/h2-17H,1H3/b23-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWZZYCZIPMGQL-KQWNVCNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)OC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one

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